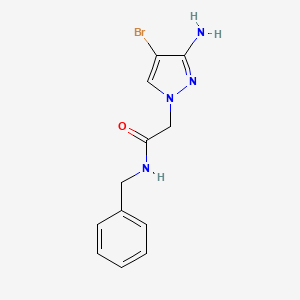

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide

Description

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide is a brominated pyrazole derivative with an acetamide side chain substituted by a benzyl group. The compound’s structure features a pyrazole ring substituted at the 3-position with an amino group and at the 4-position with a bromine atom.

Properties

Molecular Formula |

C12H13BrN4O |

|---|---|

Molecular Weight |

309.16 g/mol |

IUPAC Name |

2-(3-amino-4-bromopyrazol-1-yl)-N-benzylacetamide |

InChI |

InChI=1S/C12H13BrN4O/c13-10-7-17(16-12(10)14)8-11(18)15-6-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H2,14,16)(H,15,18) |

InChI Key |

VZVJTFHTFAVSGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=C(C(=N2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Amination: The brominated pyrazole undergoes amination using ammonia or an amine to introduce the amino group.

Acylation: The final step involves the acylation of the amino group with benzylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

a. 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)-N-butylacetamide (CAS 1342236-62-7)

- Key Differences: Halogen Substituent: The chloro group at the 4-position of the pyrazole ring replaces bromine. Chlorine has lower atomic weight and electronegativity compared to bromine, which may reduce steric hindrance and alter electronic interactions in binding pockets.

- Applications : Listed as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules .

b. 2-(5-(4-(2-Morpholinoethoxy)Phenyl)Pyridin-2-YL)-N-benzylacetamide (Patent 2020/01659)

- Key Differences: Core Heterocycle: A pyridine ring replaces the pyrazole, introducing a six-membered aromatic system with distinct electronic properties. Substituents: The morpholinoethoxy-phenyl group adds a polar, bulky substituent, likely enhancing solubility and targeting capabilities (e.g., kinase inhibition).

- Applications : Patented for solid forms, implying pharmaceutical development for improved stability or bioavailability .

Data Table: Structural and Functional Comparison

*Calculated based on molecular formulas.

Electronic and Bioactivity Implications

- Halogen Effects: Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions in hydrophobic binding pockets compared to chlorine.

- Side Chain Modifications: The N-benzyl group in the target compound and the morpholinoethoxy analog may favor π-π stacking with aromatic residues in proteins, whereas the N-butyl analog prioritizes lipophilic interactions.

- Therapeutic Potential: The patent in highlights the importance of N-benzylacetamide derivatives in drug development, suggesting that the target compound’s bromopyrazole core could be optimized for kinase inhibition or antimicrobial activity.

Biological Activity

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide, identified by its CAS number 1306691-53-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including those related to 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: MIA PaCa-2 Cells

A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar antiproliferative activity and good metabolic stability. These compounds were found to reduce mTORC1 activity and increase autophagy at basal levels, disrupting autophagic flux under nutrient-deprived conditions. This suggests a potential for targeting cancer cells that rely on autophagy for survival in harsh microenvironments .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | <0.5 | mTORC1 inhibition, autophagy modulation |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring and the benzyl group can significantly influence biological activity. The presence of bromine at the 4-position of the pyrazole ring appears to enhance antiproliferative effects, possibly through increased lipophilicity and better receptor binding.

The mechanisms through which 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide exerts its biological effects include:

- mTORC1 Inhibition : This pathway is crucial for cell growth and proliferation. Inhibition leads to reduced protein synthesis and increased autophagy.

- Autophagy Modulation : By affecting autophagic flux, the compound may selectively target cancer cells that depend on autophagy for survival under stress conditions.

Comparative Analysis with Related Compounds

A comparative analysis with other pyrazole derivatives reveals that while many exhibit antiproliferative properties, the specific activity of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide may be enhanced by its unique structural features.

| Compound Name | Antiproliferative Activity | Notable Features |

|---|---|---|

| 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-benzylacetamide | Moderate to High | Bromine substitution |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | High | Structural similarity |

| Other pyrazole derivatives | Variable | Diverse substitutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.